![molecular formula C23H15BrClN3 B2463522 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-04-7](/img/structure/B2463522.png)
3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazoloquinoline core structure. This core is substituted with a 4-bromophenyl group, a 2-chlorophenyl group, and a methyl group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, related quinoline and pyrazole compounds are often synthesized through multi-step reactions involving condensation, cyclization, and substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, which is a bicyclic structure containing a pyrazole ring fused to a quinoline ring .Applications De Recherche Scientifique
Optical Properties and Spectroscopy of Pyrazoloquinoline Derivatives
Pyrazoloquinoline derivatives, including those related to 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, exhibit fascinating optical properties. For instance, the series of 4-aryl-1H-pyrazolo[3,4-b]quinolines showed significant emission and absorption spectra variations in different solvents. The spectral characteristics, including the emission and longest wavelength absorption bands, along with the quantum yield of emission and its lifetime, were analyzed to understand the optical behavior of these compounds (Khachatryan, Boszczyk, & Tomasik, 2006). Similarly, the optical absorption measurements and quantum-chemical simulations on derivatives of 1H-pyrazolo[3,4-b]quinoline revealed that specific substitutions can substantially alter the absorption spectra, which is crucial for understanding the optical properties of these compounds for potential applications (Koścień et al., 2003).
Structural Characteristics and Applications
Crystallographic Studies and Molecular Structures
Pyrazoloquinoline derivatives, including structures similar to this compound, have been extensively studied for their molecular and supramolecular structures. For example, the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes have led to the formation of hydrazone and pyrazolo[3,4-b]quinoline derivatives with potential biological activities. The molecular and supramolecular structures of these compounds, such as the formation of sheets and chains through hydrogen bonds and π-π stacking interactions, are of significant interest for understanding their properties and potential applications (Kumara et al., 2016). Similarly, the structural evaluation of various 2-phenylpyrazolo[4,3-c]quinolin-3-one monohydrates and their hydrates has provided insights into the tautomeric forms, stability, and supramolecular arrangements of these molecules, which is crucial for their potential pharmaceutical applications (Ferreira et al., 2013).
Biological Activities and Potential Applications
Antimicrobial and Biological Activities
Pyrazoloquinoline derivatives, similar to this compound, have been studied for their biological activities. The synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives have shown promising results. For instance, various substituted derivatives were prepared and evaluated for their antimicrobial properties, indicating the potential of these compounds in pharmaceutical applications (El-Sayed & Aboul‐Enein, 2001).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClN3/c1-14-6-11-20-17(12-14)23-18(13-26-20)22(15-7-9-16(24)10-8-15)27-28(23)21-5-3-2-4-19(21)25/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEBYLVNLIKXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)
![1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2463443.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B2463447.png)
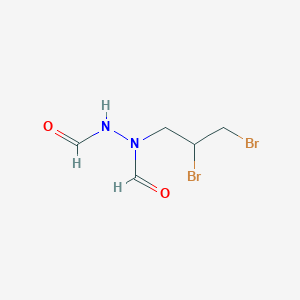
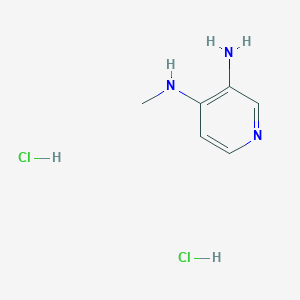

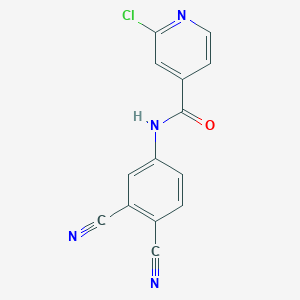
![6-Acetyl-2-(4-(p-tolylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2463455.png)


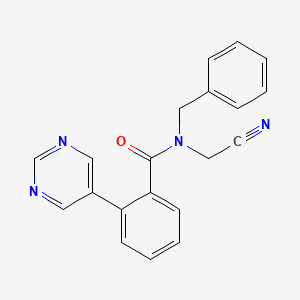
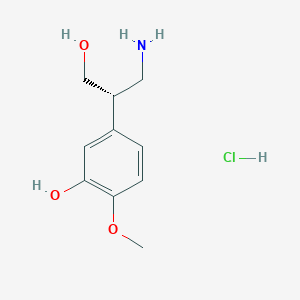
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B2463462.png)